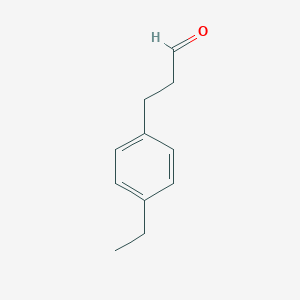
3-(4-Ethylphenyl)propanal
Descripción general
Descripción
"3-(4-Ethylphenyl)propanal" is a compound of interest in various chemical and pharmaceutical research areas due to its unique structure and potential applications. Its synthesis and properties have been explored to understand its interactions and utility in deeper chemical contexts.
Synthesis Analysis
The synthesis of related compounds, such as 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, involves reactions between specific aldehydes and ketones, characterized by spectroscopic techniques and X-ray diffraction studies to confirm their structure (Thippeswamy et al., 2011). Another relevant synthesis method includes the transformation of salicaldehydes, ethyl propiolate, and amines into N-substituted 1,4-dihydropyridines, showcasing the versatility of propanal derivatives in synthesizing complex organic structures (Cui et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Ethylphenyl)propanal" has been analyzed through techniques like X-ray diffraction, revealing detailed geometrical parameters and contributing to the understanding of their crystalline forms. For example, studies on mesogenic monomers and other derivatives provide insights into the structural attributes that influence their physical properties and potential applications (Gupta et al., 2002).
Chemical Reactions and Properties
Reactions involving "3-(4-Ethylphenyl)propanal" derivatives have demonstrated the compound's reactivity and potential for forming diverse chemical structures. Notably, the Wittig reaction and subsequent analyses have been crucial in developing new compounds with extended π-electron systems, offering insights into the compound's chemical behavior and interaction potentials (Takekuma et al., 2010).
Aplicaciones Científicas De Investigación
Cancer Chemoprevention : Compounds like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, structurally related to 3-(4-Ethylphenyl)propanal, show potential as cancer chemopreventive agents, with promising effects observed in colon and tongue cancers in rats (Curini et al., 2006).
Synthesis of Piperidones and Pyridines : Propanal, a related compound, is used in the synthesis of alkyl-substituted 3-Cyano-2-piperidone and other heterocyclic compounds, which have potential applications in pharmaceuticals (Dyachenko & Chernega, 2005).
Ethylene Production in Plants : Propanal has been studied as a precursor of ethylene in plant metabolism, particularly in mature green tomato tissue (Lieberman & Kunishi, 1967).
Crystal Structure Analysis : The crystal structure of a synthesized compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, reveals insights into molecular interactions, which is valuable in materials science and chemistry (Thippeswamy et al., 2011).
Pharmaceutical Applications : Compounds like 2-[3-(4-chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles have been synthesized and evaluated for their antiinflammatory, analgesic, and antibacterial properties (Husain et al., 2008).
Synthesis of Alcohols : A study presents a one-pot synthesis method of alcohols like 2-ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using a metal oxide catalyst, which could have applications in industrial chemistry (Patankar & Yadav, 2017).
Molecular Structure Studies : Research on the structure of propanal in excited electronic states provides insights into molecular dynamics, important in theoretical chemistry and physics (Kudich et al., 2003).
Safety And Hazards
The safety information for “3-(4-Ethylphenyl)propanal” indicates that it has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(4-ethylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMBYEGYTBWRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591432 | |
| Record name | 3-(4-Ethylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)propanal | |
CAS RN |
104175-15-7 | |
| Record name | 3-(4-Ethylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

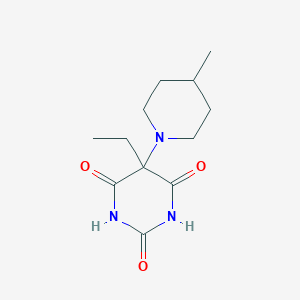
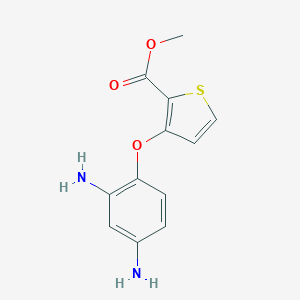
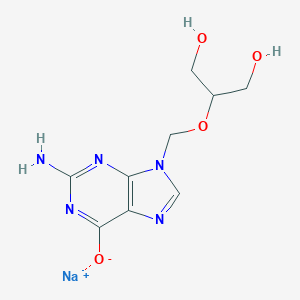
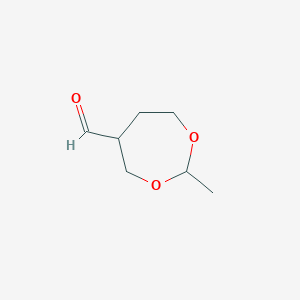

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

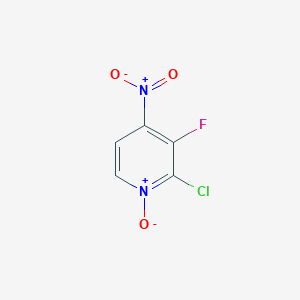


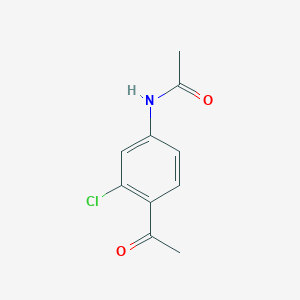
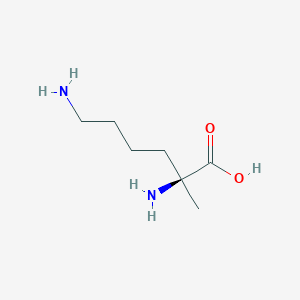
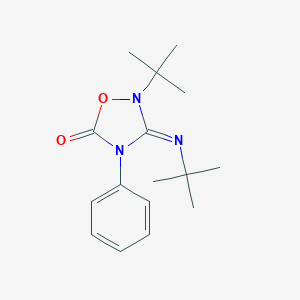
![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)